5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester
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Overview
Description
5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role as a building block in the synthesis of various complex molecules. The presence of both boronic acid and pinacol ester functionalities makes it a versatile reagent in cross-coupling reactions, especially in the Suzuki–Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of the compound 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound this compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of new organic compounds through carbon–carbon bond formation .
Pharmacokinetics
It’s known that the compound is relatively stable , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of the action of this compound are the formation of new carbon–carbon bonds . This results in the synthesis of new organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the compound is usually bench stable , suggesting it has good stability under standard laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-amino-6-ethoxypyrazine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the corresponding halopyrazine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: 5-Amino-6-ethoxypyrazine-2-boronic acid.
Reduction: 5-Amino-6-ethoxypyrazine-2-amine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the Suzuki–Miyaura coupling, enabling the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 6-Aminopyridine-3-boronic acid pinacol ester
Comparison: 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester is unique due to the presence of both an amino group and an ethoxy group on the pyrazine ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions compared to similar compounds. The ethoxy group, in particular, can be selectively modified, offering additional synthetic flexibility.
Properties
IUPAC Name |
3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O3/c1-6-17-10-9(14)15-7-8(16-10)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPVOPJJAYRZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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